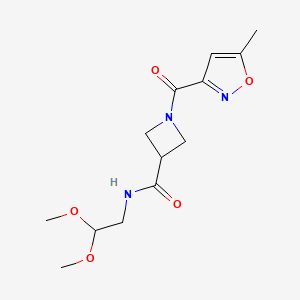

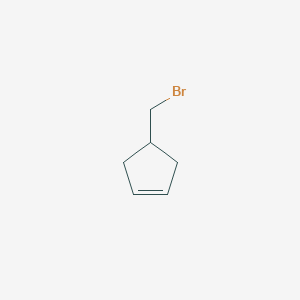

![molecular formula C26H19BrN2 B2614230 13-(4-bromobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine CAS No. 860783-83-1](/img/structure/B2614230.png)

13-(4-bromobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

13-(4-bromobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine (13-BB-6,13-DHI) is a synthetic molecule that has been studied for its wide range of potential applications in the scientific and medical fields. It has a unique structure that combines an indole moiety with a brominated benzyl group, making it a versatile compound for further development and research. Additionally, we will discuss the advantages and limitations for lab experiments, as well as potential future directions for further research.

Aplicaciones Científicas De Investigación

Organic Light-Emitting Diodes (OLEDs)

Acridine derivatives, such as the one , have been used in the development of high-performance and low efficiency roll-off Thermally Activated Delayed Fluorescent (TADF) OLEDs . These OLEDs have shown promising results in terms of external quantum efficiency and color coordinates .

Anti-Tumor Agent

Acridine derivatives are being extensively researched as potential anti-cancer drugs . They are known for their high cytotoxic activity. However, their clinical application is currently limited due to side effects .

Leukemia Treatment

The photocytotoxicity of certain acridine derivatives acts against leukemia cell lines . This makes them a promising anti-tumor drug against UDP-UGT’s .

Breast Cancer Treatment

Certain acridine derivatives have been reported in breast cancer treatment and have shown potency against estrogen receptor-negative HER2 .

DNA-Intercalation

Acridine derivatives have been studied for their ability to intercalate DNA . This property is particularly useful in the development of anti-cancer drugs .

Topoisomerase Inhibitor

Acridine derivatives have been found to inhibit topoisomerases, enzymes that are involved in the overwinding or underwinding of DNA . This property is also beneficial in the development of anti-cancer drugs .

Mecanismo De Acción

Target of Action

The primary targets of 13-(4-bromobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine are DNA and related enzymes . Acridine derivatives, such as this compound, have been extensively researched as potential therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections .

Mode of Action

The mode of action of 13-(4-bromobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine primarily involves DNA intercalation . This interaction with DNA and related enzymes leads to subsequent impacts on biological processes . It is critical to investigate how acridine derivatives function in cancer treatment .

Biochemical Pathways

The biochemical pathways affected by 13-(4-bromobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine are those involving DNA and related enzymes . The compound’s interaction with these targets can lead to changes in these pathways and their downstream effects .

Pharmacokinetics

The pharmacokinetics of 13-(4-bromobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine involve its absorption, distribution, metabolism, and excretion (ADME) properties . These properties can impact the compound’s bioavailability . .

Result of Action

The molecular and cellular effects of 13-(4-bromobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine’s action are primarily related to its interaction with DNA and related enzymes . This interaction can lead to changes in biological processes, potentially resulting in therapeutic effects for various disorders .

Action Environment

The action, efficacy, and stability of 13-(4-bromobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine can be influenced by various environmental factors . For example, the compound’s action can be affected by the presence of other substances, such as bioactive substances like DNA repair protein inhibitors . .

Propiedades

IUPAC Name |

13-[(4-bromophenyl)methyl]-5,6-dihydroindolo[3,2-c]acridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19BrN2/c27-20-12-9-17(10-13-20)16-29-24-8-4-2-6-21(24)22-14-11-19-15-18-5-1-3-7-23(18)28-25(19)26(22)29/h1-10,12-13,15H,11,14,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKBFQUQISYQGQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C3=NC4=CC=CC=C4C=C31)N(C5=CC=CC=C25)CC6=CC=C(C=C6)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-amino-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2614157.png)

![N-cyclopentyl-2-[3-(4-ethoxyphenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![4-[2-(2,4-Dichloro-phenoxy)-acetyl]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B2614160.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-phenethyloxalamide](/img/structure/B2614164.png)

![5-Bromo-4-chloropyrazolo[1,5-a]pyridine](/img/structure/B2614168.png)